Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a sulfonamide group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the piperidine carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction of the sulfonamide group can yield amines, which may further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylic acid.
Reduction: Formation of 4-((3-chloro-4-methoxyphenylamino)methyl)piperidine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. The sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new antibiotics or other therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3-chloro-4-methylphenylsulfonamido)methyl)piperidine-1-carboxylate
- Methyl 4-((3-chloro-4-ethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate
- Methyl 4-((3-chloro-4-hydroxyphenylsulfonamido)methyl)piperidine-1-carboxylate
Uniqueness
Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new chemical entities with specific properties.
Properties
IUPAC Name |
methyl 4-[[(3-chloro-4-methoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S/c1-22-14-4-3-12(9-13(14)16)24(20,21)17-10-11-5-7-18(8-6-11)15(19)23-2/h3-4,9,11,17H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHOEWGWEKIAHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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